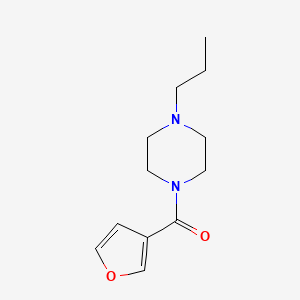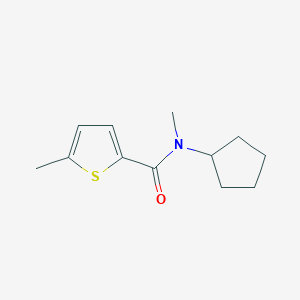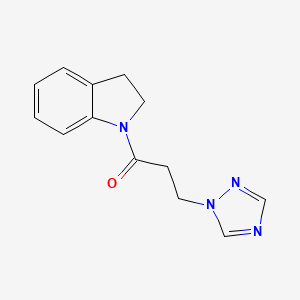![molecular formula C15H21FN2O2 B7507076 N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7507076.png)
N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide, also known as FDM or Fluoromethylketone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide is complex and involves the inhibition of multiple enzymes and proteins. N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes such as cathepsin B and L, which are involved in the breakdown of proteins within cells. Additionally, N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. The exact mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and Alzheimer's disease properties, N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects. N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the inflammatory response, which may make it a useful therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide for lab experiments is its relatively simple synthesis method. N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide can be synthesized in a laboratory setting using readily available reagents and equipment. Additionally, N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have a range of potential applications in various scientific fields, making it a versatile compound for research.
However, there are also limitations to the use of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments. One limitation is that N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not well understood. Additionally, N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide may have off-target effects on other enzymes and proteins, which could complicate its use in lab experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide. One area of research is in the development of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide and its effects on various enzymes and proteins. Finally, N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide may have potential applications in other scientific fields, such as the development of anti-inflammatory agents or the study of enzyme activity.
Méthodes De Synthèse
The synthesis of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide involves the reaction of 2-fluoroacetophenone with 2,6-dimethylmorpholine in the presence of an acid catalyst. The resulting intermediate product is then treated with hydroxylamine hydrochloride to yield N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide. The synthesis of N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant areas of research is in the field of cancer treatment. N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. Additionally, N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-11-9-18(10-12(2)20-11)15(19)17-8-7-13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXZUISBPQFDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)
![1,3-dimethyl-N-(2-methylbutan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507005.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7507012.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)
![2-Methyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7507048.png)
![N-methyl-2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7507049.png)


